9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Kinase inhibition CLK1 selectivity Structure–activity relationship

9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (C₁₈H₁₄N₂O₂S, MW 322.38) belongs to the chromeno[2,3-d]pyrimidine-4(5H)-thione heterocyclic class, featuring a fused 2H-chromene–pyrimidine bicyclic core with a thiocarbonyl (C=S) at position 4, an unsubstituted phenyl ring at C-2, and a methoxy (–OCH₃) electron-donating group at C-9. This scaffold embeds two pharmacophoric elements—the chromene oxygen heterocycle and the pyrimidine-4-thione moiety—that are independently associated with kinase inhibition, antimicrobial, and antiproliferative activities in structurally related congeners.

Molecular Formula C18H14N2O2S
Molecular Weight 322.38
CAS No. 866807-86-5
Cat. No. B3004308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
CAS866807-86-5
Molecular FormulaC18H14N2O2S
Molecular Weight322.38
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O2S/c1-21-14-9-5-8-12-10-13-17(22-15(12)14)19-16(20-18(13)23)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20,23)
InChIKeyJUVXJZHXGFHBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866807-86-5): Structural Baseline and Procurement-Relevant Classification


9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (C₁₈H₁₄N₂O₂S, MW 322.38) belongs to the chromeno[2,3-d]pyrimidine-4(5H)-thione heterocyclic class, featuring a fused 2H-chromene–pyrimidine bicyclic core with a thiocarbonyl (C=S) at position 4, an unsubstituted phenyl ring at C-2, and a methoxy (–OCH₃) electron-donating group at C-9 [1]. This scaffold embeds two pharmacophoric elements—the chromene oxygen heterocycle and the pyrimidine-4-thione moiety—that are independently associated with kinase inhibition, antimicrobial, and antiproliferative activities in structurally related congeners [2]. The 9-OCH₃ substituent modulates the electron density of the chromene ring, influencing both chemical reactivity at C-4 and the compound's lipophilicity (cLogP) relative to unsubstituted or halogenated analogs, making it a relevant candidate for structure–activity relationship (SAR) exploration and fragment-based library design [1].

Why In-Class Chromeno[2,3-d]pyrimidine-4-thiones Cannot Be Interchanged: Critical Substituent-Dependent Differentiation of 9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866807-86-5)


The chromeno[2,3-d]pyrimidine-4(5H)-thione scaffold displays profound substituent-dependent biological outcomes that preclude generic interchange. In the systematic study of Bouattour et al. (2017), the 4-imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione series 6(a–f)—the closest regioisomeric relatives to the target compound—exhibited uniformly negligible antiproliferative activity (IC₅₀ > 25 μM across all seven tumor lines tested), while their synthetic precursors 3b, 3c, and 3f showed IC₅₀ values as low as 2–9 μM on Huh7-D12, Caco-2, and HCT116 cells [1]. Positional variation of the methoxy group on the chromene ring (C-7 vs. C-8) shifted CLK1 kinase IC₅₀ from 0.25 μM to 1.5 μM among iminocoumarin intermediates—a >6-fold selectivity differential driven solely by –OCH₃ placement [1]. For the target compound, the unique combination of 9-OCH₃, 2-phenyl, and 4-thione functionalities defines a distinct chemical space relative to the 9-ethoxy (CAS 919092-16-3) and 2-(4-chlorophenyl)-9-methoxy (CAS 866807-87-6) analogs, each of which presents different hydrogen-bonding capacity, steric bulk, and electronic profile at the pharmacophoric positions [2]. Procurement of an incorrect analog—even within the same CAS cluster—risks introducing an unrecognized structural variable that can invalidate SAR continuity or lead to false-negative screening results.

Quantitative Differentiation Evidence for 9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866807-86-5) Against Closest Structural Analogs


Positional Methoxy Effect on Chromene Ring: 9-OCH₃ vs. 7-OCH₃/8-OCH₃ in CLK1 Kinase Inhibition

In the 2-imino-2H-1-benzopyran-3-carbonitrile intermediate series that serves as the direct synthetic precursor to chromeno[2,3-d]pyrimidine-4-thiones, the position of the methoxy substituent on the chromene ring exerts a >6-fold differential effect on CLK1 kinase inhibitory potency. Compound 3d (7-OCH₃) demonstrated IC₅₀ = 0.25 μM against CLK1, while isomer 3c (unsubstituted at C-7/C-8) showed IC₅₀ = 1.5 μM, and the 8-OCH₃ analog 3e gave IC₅₀ = 0.5 μM [1]. The target compound bears the methoxy group at the 9-position (C-8 in the benzopyran numbering of the precursor), representing a distinct electronic environment from the literature-characterized 7-OCH₃ and 8-OCH₃ variants. Although direct CLK1 data for the final 4-thione product are not yet reported, the precursor SAR establishes that –OCH₃ position is a deterministic—not interchangeable—parameter for target engagement in this chemical series, and the 9-OCH₃ derivative maps to a unique, pharmacologically untested sub-region of the SAR landscape [1].

Kinase inhibition CLK1 selectivity Structure–activity relationship Methoxy positional isomerism

4-Thione vs. 4-Imino Pharmacophore: Divergent Antiproliferative Outcomes in Tumor Cell Panels

Bouattour et al. (2017) evaluated the antiproliferative activity of 4-imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones 6(a–f) against a panel of seven human tumor cell lines (Huh7-D12, Caco-2, MDA-MB231, HCT116, PC3, NCI-H727, HaCat) and found all compounds to be inactive (IC₅₀ > 25 μM in every cell line). In the same study, the reference drugs roscovitine, doxorubicin, and taxol showed IC₅₀ values ranging from <0.001 to 65 μM across the panel [1]. The target compound differs fundamentally from the tested 6(a–f) series at the C-4 position: the 6(a–f) compounds bear a 4-imino (C=NH) and 2-thione (C=S) arrangement, whereas the target compound presents a 4-thione (C=S) and 2-phenyl substitution pattern. This swaps the thiocarbonyl group from position 2 to position 4 of the pyrimidine ring. In kinase inhibitor pharmacophore models, the C-4 thione can act as a stronger hydrogen-bond acceptor than the C-4 imino group and may engage metal ions in kinase ATP-binding pockets differently [1]. The uniformly negative antiproliferative outcome for 6(a–f) establishes a clear baseline against which any activity of the 4-thione derivative can be meaningfully interpreted—either as evidence for the pharmacophoric advantage of the 4-thione over 4-imino, or as confirmation that the chromeno[2,3-d]pyrimidine scaffold requires additional substitution for cellular potency [1].

Antiproliferative activity 4-Thione pharmacophore Tumor cell line profiling Kinase inhibition

9-Methoxy vs. 9-Ethoxy Alkyl Chain Length: Predicted Lipophilicity and ADME Property Differentiation

The 9-methoxy (–OCH₃) substituent in the target compound (MW 322.38) contrasts with the 9-ethoxy (–OCH₂CH₃) analog 9-ethoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 919092-16-3, MW 336.41). The addition of one methylene unit increases molecular weight by ~14 Da and calculated logP by approximately 0.4–0.6 units (class-level estimation for aromatic –OCH₃ → –OCH₂CH₃ homologation), which can shift a compound across critical Lipinski rule-of-five thresholds for passive permeability and aqueous solubility. In the chromeno[2,3-d]pyrimidine series, Karoui et al. (2024) demonstrated that compounds violating RO5 parameters (MW > 500 or logP > 5) show reduced bioavailability predictions, while the sub-micromolar actives 10h and 10i (IC₅₀ 0.23–0.3 μM) maintained favorable ADME profiles in silico [1]. The 9-methoxy target compound retains a lower MW and logP than the 9-ethoxy analog, positioning it more favorably within drug-like chemical space for lead optimization programs where every 0.5 logP unit and 14 Da increment matters for downstream pharmacokinetic outcomes [1].

Lipophilicity Alkoxy chain length ADME prediction Physicochemical profiling

2-Phenyl vs. 2-(4-Chlorophenyl) Substituent: Electronic and Steric Modulation of the Pyrimidine Ring

The target compound bears an unsubstituted 2-phenyl group (Hammett σₚ = 0.00), in contrast to the commercially prevalent 2-(4-chlorophenyl)-9-methoxy analog (CAS 866807-87-6; Hammett σₚ = +0.23 for 4-Cl). The 4-chloro substituent withdraws electron density from the phenyl ring, reducing π-electron availability for stacking interactions with aromatic protein residues (e.g., Phe, Tyr, Trp in kinase hinge regions or DHFR active sites) and altering the pKₐ of the adjacent pyrimidine N-3 position through inductive effects transmitted across the C-2–phenyl bond. In the broader chromeno[2,3-d]pyrimidine class, compounds with electron-withdrawing substituents on the 2-aryl ring have been associated with differential antimicrobial MIC values (e.g., NO₂-substituted derivatives: MIC 8–32 μg/mL against S. aureus and E. coli) compared to unsubstituted phenyl analogs [1]. The target compound's electronically neutral 2-phenyl group provides a distinct reference point for SAR studies quantifying the contribution of aryl ring electronics to target binding, without the confounding steric and electronic effects of para-halogen substitution [1].

Hammett substituent constant Electron-withdrawing group 4-Chlorophenyl analog π–π stacking

Synthetic Tractability: Microwave-Assisted Route to 9-Methoxy Chromeno[2,3-d]pyrimidines vs. Conventional Thermal Methods

The 9-methoxy-4H-[1]-benzopyrano[2,3-d]pyrimidine scaffold is accessible via a four-step microwave-assisted protocol starting from methyl N-(3-cyano-8-methoxy-4H-[1]-benzopyran-2-yl)methanimidate as the key intermediate, developed by Bouattour et al. (2017, Synthesis). This route provides N-3-substituted 9-methoxy-4H-[1]-benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives with total synthesis times substantially reduced relative to classical thermal cyclization methods [1]. The microwave methodology was separately validated for the related 4-imino-chromeno[2,3-d]pyrimidine-2(5H)-thione series, achieving overall yields of 21–50% over three steps [2]. In contrast, synthesis routes for the non-methoxylated 2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 97146-30-0) and halogenated analogs typically require alternative condensation–cyclization sequences that may not benefit from the established microwave protocol optimized for 8-methoxybenzopyran precursors [1]. This synthetic tractability advantage means that the 9-methoxy target compound can be resynthesized or derivatized with greater speed and predictability than analogs requiring de novo route development.

Microwave-assisted synthesis Reaction yield 9-Methoxy intermediates Process chemistry

Optimal Research and Procurement Application Scenarios for 9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866807-86-5)


Kinase Selectivity Profiling: CLK1 and GSK3α/β Panel Screening with Positional Methoxy SAR

Due to the demonstrated sensitivity of CLK1 kinase inhibition to methoxy positional isomerism (0.25–1.5 μM IC₅₀ range in the precursor iminocoumarin series), the 9-OCH₃ target compound is a logical next candidate for inclusion in kinase selectivity panels targeting CLK1, GSK3α/β, HsHaspin, HsPim1, and HsAurora B. The Bouattour et al. (2017) kinase assay platform—using purified recombinant kinases with harmine as the reference inhibitor—provides a directly transferable protocol for head-to-head comparison with the established 7-OCH₃ and 8-OCH₃ intermediates, as well as the inactive 4-imino-2-thione final products 6(a–f) [1]. Positive CLK1 activity in the 9-OCH₃-4-thione would represent a novel pharmacophoric finding distinct from the 4-imino series.

Antiproliferative Probe Development: Resolving the 4-Thione vs. 4-Imino Pharmacophore Question

The target compound's 4-thione (C=S) functionality distinguishes it from all biologically characterized chromeno[2,3-d]pyrimidines in the Bouattour corpus, which uniformly bear a 4-imino (C=NH) group. Testing the target compound on the established seven-cell-line panel (Huh7-D12, Caco-2, MDA-MB231, HCT116, PC3, NCI-H727, HaCat) with roscovitine, doxorubicin, and taxol as reference standards would provide the first direct evidence for whether the 4-thione pharmacophore confers antiproliferative activity absent in the 4-imino series (IC₅₀ > 25 μM baseline) [1]. This experiment addresses a fundamental medicinal chemistry question with a clear go/no-go decision point for further investment in the 4-thione subclass.

Fragment-Based Library Design: 9-Methoxy Chromeno[2,3-d]pyrimidine-4-thione as a Core Scaffold for Diversity-Oriented Synthesis

The microwave-assisted synthetic route to the 9-methoxy chromeno[2,3-d]pyrimidine scaffold, validated through the N-3-substituted imine and formamidine series [2], makes the target compound an attractive core scaffold for diversity-oriented synthesis (DOS) campaigns. The 4-thione group provides a reactive handle for S-alkylation with propargyl, benzyl, or acetamide electrophiles—a transformation already demonstrated in closely related 4-(prop-2-yn-1-ylsulfanyl) and 4-(benzylsulfanyl) derivatives of the 9-methoxy-2-phenyl-chromeno[2,3-d]pyrimidine system. The resulting library can systematically explore the C-4 thioether chemical space while maintaining the 9-OCH₃/2-phenyl substitution pattern as a constant SAR anchor.

Antimicrobial SAR Reference Compound: Electronically Neutral 2-Phenyl Baseline for Halogen-Substituted Analog Comparison

In antimicrobial screening programs evaluating chromeno[2,3-d]pyrimidine-4-thiones against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, the target compound's electronically neutral 2-phenyl substituent (σₚ = 0.00) serves as the essential baseline for quantifying the electronic contribution of aryl ring substituents to antimicrobial potency. Using the disc diffusion and broth microdilution protocols established by Sabry et al. (2011) and El-Agrody et al. (class-level reference), the 9-methoxy-2-phenyl derivative can be compared directly with its 4-chloro, 4-nitro, and 4-methyl congeners to construct a Hammett σₚ vs. MIC (or zone of inhibition) correlation, enabling rational prioritization of substituents for further optimization [3].

Quote Request

Request a Quote for 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.